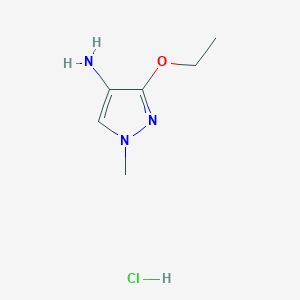

3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

3-ethoxy-1-methylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-3-10-6-5(7)4-9(2)8-6;/h4H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXZEFUBEJKWFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-ethoxy-1-methylpyrazole with an amine source under acidic conditions to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives, including 3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride. Research indicates that compounds with similar structures exhibit activity against various cancer cell lines. For instance, derivatives of aminopyrazoles have shown promising results in inhibiting tumor growth in vitro, with some exhibiting micromolar IC50 values against cell lines such as HeLa and MCF7 .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | MCF7 | TBD | Antitumor |

| Other Aminopyrazoles | HeLa | 10–20 | Antitumor |

| Other Aminopyrazoles | SKOV3 | 15–25 | Antitumor |

Antioxidant Properties

The antioxidant activity of pyrazole derivatives is another area of interest. The presence of the amino group in the pyrazole ring enhances its ability to scavenge free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related conditions. In vitro assays have demonstrated that certain derivatives possess higher antioxidant capacities than standard reference drugs .

Synthesis and Characterization

The synthesis of this compound typically involves straightforward chemical reactions that can be optimized for yield and purity. The compound can be synthesized via methods such as solvent-free condensation or reductive amination, which are advantageous for producing high yields without extensive purification steps .

Synthesis Methodology

The following table summarizes a general synthesis pathway:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl hydrazine, ethyl acetoacetate | Reflux in ethanol | 85 |

| 2 | Hydrochloric acid (for salt formation) | Room temperature | 90 |

Drug Development

Due to its biological activity, this compound is being explored as a lead compound in drug development processes targeting various diseases, including cancer and inflammatory disorders . Its structural characteristics allow for modifications that can enhance efficacy and specificity.

Inhibitory Effects on JAK Pathways

Research has indicated that compounds similar to this compound can inhibit Janus kinase (JAK) pathways, which are crucial in many signaling processes related to immune response and hematopoiesis . This makes it a candidate for therapeutic interventions in diseases such as rheumatoid arthritis and certain cancers.

Antitumor Efficacy Study

A study conducted on a series of pyrazole derivatives demonstrated that modifications in the substituents significantly affected their antitumor activity against various cancer cell lines. The study found that introducing different functional groups improved the selectivity and potency of the compounds against specific tumors .

Oxidative Stress Research

In another investigation, researchers evaluated the antioxidant properties of pyrazole derivatives, including this compound. The findings suggested that these compounds could mitigate oxidative damage in cellular models, indicating potential applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride (RN 1185293-13-3)

- Structure : Ethyl (-CH₂CH₃) at position 1, methyl (-CH₃) at position 3, and amine (-NH₂) at position 4 .

- Key Differences: Ethyl vs. Electronic effects: Ethyl is electron-donating via inductive effects, while ethoxy is electron-donating through resonance, altering the pyrazole ring’s electron density and reactivity .

3-Chloro-1H-pyrazol-4-amine Hydrochloride

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Cyclopropyl (-C₃H₅) and pyridinyl (C₅H₄N) substituents .

- Cyclopropyl adds steric hindrance and conformational rigidity, contrasting with the linear ethoxy group in the target compound. Synthesis: Low yield (17.9%) highlights synthetic challenges compared to unoptimized routes for 3-ethoxy derivatives .

Functional Group Reactivity and Stability

5-(Chloromethyl)-1-ethyl-1H-pyrazole Hydrochloride

Physicochemical Properties

Biological Activity

3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (CAS Number: 1431970-13-6) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features, including an ethoxy group at the 3-position and a methyl group at the 1-position of the pyrazole ring. This compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H12ClN3O, with a molecular weight of 177.63 g/mol. Its structure can be represented as follows:

This compound's unique ethoxy substitution alters its solubility and stability, which may influence its biological interactions compared to other pyrazole derivatives .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Various synthetic pathways are explored to enhance its biological activity, including reactions typical of amines that help modify its properties .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Compounds within this class have been shown to inhibit the growth of various cancer cell lines through mechanisms such as microtubule destabilization and apoptosis induction.

Case Study:

A study demonstrated that certain pyrazole derivatives exhibited effective inhibition of microtubule assembly at concentrations around 20 μM, with some compounds inducing apoptosis in breast cancer MDA-MB-231 cells . The ability to enhance caspase activity indicates a potential role in cancer therapy.

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored. In vitro studies have shown that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3-Ethoxy-1-methyl-1H-pyrazol-4-amine | Staphylococcus aureus | 18 |

| 3-Ethoxy-1-methyl-1H-pyrazol-4-amine | Escherichia coli | 15 |

| Ciprofloxacin (Control) | Staphylococcus aureus | 24 |

| Ciprofloxacin (Control) | Escherichia coli | 22 |

These results indicate that while the compound shows promise, it is essential to compare its efficacy against established antibiotics .

Other Biological Activities

Beyond anticancer and antibacterial properties, pyrazole derivatives have been investigated for anti-inflammatory, antituberculosis, and antiviral activities. Their mechanism often involves inhibition of specific enzymes or pathways critical to disease progression .

Molecular Interaction Studies

Understanding the interaction profiles of this compound with various biological targets is crucial for elucidating its pharmacodynamics. Studies employing molecular docking techniques have indicated potential interactions with key enzymes involved in cancer and bacterial resistance mechanisms .

Q & A

Q. What are the common synthetic routes for 3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride, and how are reaction conditions optimized?

The synthesis of this compound typically involves multi-step organic reactions. A general approach includes:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles.

- Step 2 : Introduction of the ethoxy group via nucleophilic substitution or etherification under basic conditions (e.g., NaOH in ethanol).

- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or acetone) . Optimization : Reaction parameters such as temperature (50–80°C), solvent polarity, and catalyst selection (e.g., CuBr for coupling reactions) are critical for yield and purity. For example, highlights the use of cesium carbonate as a base and copper(I) bromide as a catalyst in pyrazole functionalization .

| Key Reaction Parameters | Typical Conditions |

|---|---|

| Temperature | 50–80°C |

| Solvent | DMF, ethanol, THF |

| Catalysts | CuBr, NaH |

| Purification | Column chromatography |

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For instance, pyrazole ring protons typically resonate at δ 7.5–8.5 ppm, while methyl groups appear at δ 2.0–3.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 215) .

- X-ray Crystallography : Resolves 3D conformation and bond angles, though limited data exists for this compound .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives of this compound?

Computational approaches streamline derivative design:

- Quantum Chemical Calculations : Predict reactivity by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potentials. emphasizes reaction path searches using density functional theory (DFT) to identify energetically favorable modifications .

- Molecular Docking : Screens derivatives against target proteins (e.g., kinases or GPCRs) to prioritize synthesis. For example, pyrazole derivatives often exhibit affinity for enzymes like COX-2 .

- Machine Learning : Trains models on existing bioactivity data to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties .

Q. What strategies resolve discrepancies in biological activity data across studies involving this compound?

Contradictions in activity data (e.g., variable IC values) require systematic analysis:

- Experimental Reprodubility : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.

- Structure-Activity Relationship (SAR) Studies : Compare analogs to isolate substituent effects. provides a template for comparing pyrazole derivatives’ bioactivity (see table below) .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-Ethoxy-1-methyl derivative | Moderate | Significant (e.g., IC < 10 µM) |

| 3-Methoxy analog | Low | Moderate |

Methodological Challenges

Q. How can solubility limitations of this compound be addressed in pharmacokinetic studies?

While solubility data is sparse ( notes gaps), researchers may:

- Use Co-Solvents : Ethanol or PEG-400 enhance aqueous solubility.

- Salt Formation : Explore alternative counterions (e.g., sulfate) for improved bioavailability.

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles .

Q. What analytical techniques are recommended for tracking degradation products during stability studies?

- HPLC-MS : Monitors hydrolytic or oxidative degradation (e.g., cleavage of the ethoxy group).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.